

# A Preclinical Head-to-Head: Camonsertib (RP-3500) vs. Other ATR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

The Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), making it a prime target in oncology. Inhibition of ATR can lead to synthetic lethality in tumors with specific DDR deficiencies, such as ATM or BRCA1/2 mutations. **Camonsertib** (RP-3500) is a potent and selective oral ATR inhibitor that has shown promise in preclinical and clinical settings. This guide provides a comparative analysis of **camonsertib** against other clinical-stage ATR inhibitors—berzosertib (M6620), ceralasertib (AZD6738), and elimusertib (BAY 1895344)—based on available preclinical data.

#### **Quantitative Comparison of ATR Inhibitors**

The following tables summarize the in vitro potency and kinase selectivity of **camonsertib** in comparison to other ATR inhibitors. This data is crucial for understanding the therapeutic window and potential off-target effects.

#### **Table 1: In Vitro Potency of ATR Inhibitors**



| Compound                      | Target | Biochemical<br>IC50 (nM) | Cellular IC50<br>(nM) | Reference Cell<br>Line(s) |
|-------------------------------|--------|--------------------------|-----------------------|---------------------------|
| Camonsertib<br>(RP-3500)      | ATR    | 1.0                      | 0.33                  | LoVo                      |
| Berzosertib<br>(M6620/VX-970) | ATR    | <50                      | 66                    | HT29                      |
| Ceralasertib<br>(AZD6738)     | ATR    | 7                        | 44                    | LoVo                      |
| Elimusertib (BAY 1895344)     | ATR    | 1.6                      | 7                     | HT-29                     |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%. Lower values indicate higher potency.

**Table 2: Kinase Selectivity Profile** 

| Compound                      | ATR IC50 (nM) | mTOR IC50<br>(nM) | Selectivity<br>(mTOR/ATR) | Other Kinases<br>(Selectivity<br>Fold >)              |
|-------------------------------|---------------|-------------------|---------------------------|-------------------------------------------------------|
| Camonsertib<br>(RP-3500)      | 1.0           | 120               | 120                       | >2,000x for ATM,<br>DNA-PK, PI3Kα                     |
| Berzosertib<br>(M6620/VX-970) | <50           | 1,800             | >36                       | >100x for ATM,<br>DNA-PK                              |
| Ceralasertib<br>(AZD6738)     | 7             | >10,000           | >1,428                    | >100x for ATM,<br>DNA-PK, PI3Ky                       |
| Elimusertib (BAY<br>1895344)  | 1.6           | >10,000           | >6,250                    | Highly selective<br>against a panel<br>of 228 kinases |

Selectivity is a critical parameter, as off-target inhibition, particularly of related PIKK family members like mTOR, can lead to unwanted toxicities.



#### **Mechanism of Action and Cellular Effects**

ATR inhibitors function by blocking the ATR-mediated phosphorylation of its downstream targets, most notably Chk1. This abrogates the S and G2/M cell cycle checkpoints, leading to premature mitotic entry with unrepaired DNA damage, a phenomenon known as mitotic catastrophe, and subsequent cell death.

### **ATR Signaling Pathway**









Click to download full resolution via product page



 To cite this document: BenchChem. [A Preclinical Head-to-Head: Camonsertib (RP-3500) vs. Other ATR Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830843#camonsertib-vs-other-atr-inhibitors-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com